molecular formula C8H9Cl B150846 1-Chloro-2,3-dimethylbenzene CAS No. 608-23-1

1-Chloro-2,3-dimethylbenzene

Cat. No.: B150846
CAS No.: 608-23-1
M. Wt: 140.61 g/mol
InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylbenzene, also known as 2,3-dimethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where two methyl groups and one chlorine atom are substituted on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

1-Chloro-2,3-dimethylbenzene can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Chlorine gas (Cl2): for chlorination.

    Ferric chloride (FeCl3): as a catalyst.

    Potassium permanganate (KMnO4): for oxidation.

    Lithium aluminum hydride (LiAlH4): for reduction.

Major products formed from these reactions include 2,3-dimethylbenzene, 2,3-dimethylbenzoic acid, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1-Chloro-2,3-dimethylbenzene serves as an important building block in organic synthesis. Its applications include:

  • Substituent for Electrophilic Aromatic Substitution : The chlorine atom in this compound can be replaced by various nucleophiles through nucleophilic substitution reactions. This property is exploited to synthesize more complex molecules .
  • Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions enable the formation of carbon-carbon bonds essential for constructing diverse organic compounds .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Electrophilic SubstitutionReacts with nucleophiles to form substituted products
Suzuki CouplingForms carbon-carbon bonds with aryl boron compounds
Stille CouplingUtilizes organostannanes for coupling with aryl chlorides

Material Science Applications

In material science, this compound is used as a solvent and an intermediate for producing various polymers and resins. Its properties make it suitable for:

  • Polymer Production : It acts as a precursor for synthesizing poly(arylene ether) resins which are used in high-performance applications due to their thermal stability and mechanical strength .
  • Solvent Applications : Due to its moderate polarity and ability to dissolve a range of organic compounds, it is used as a solvent in various chemical processes .

Medicinal Chemistry

Recent studies have indicated potential applications of this compound in medicinal chemistry:

  • Drug Development : The compound can be modified to create new pharmaceuticals by serving as a precursor for biologically active compounds. Its derivatives have shown promise in antibacterial and antifungal activities .
  • Bioconjugation : Its reactive chlorine group allows for bioconjugation techniques where it can be attached to biomolecules for targeted drug delivery systems .

Case Studies

Several case studies highlight the versatility of this compound:

  • Synthesis of Antibacterial Agents : A study demonstrated the synthesis of novel antibacterial agents using this compound as a starting material. The resulting compounds exhibited significant activity against resistant bacterial strains .
  • Development of Functional Polymers : Research involving the polymerization of this compound led to the creation of functionalized polymers that display enhanced mechanical properties and thermal stability suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. These intermediates facilitate various substitution and addition reactions by stabilizing the transition states and lowering the activation energy required for the reactions .

Comparison with Similar Compounds

1-Chloro-2,3-dimethylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-2,3-dimethylbenzene, also known as o-chlorotoluene, is a chlorinated aromatic compound with the molecular formula C8H9ClC_8H_9Cl. It is primarily used in the synthesis of various chemical intermediates and has garnered interest due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Weight : 140.61 g/mol
  • CAS Number : 608-23-1
  • Structure : The compound features a chlorobenzene structure with two methyl groups attached to the benzene ring.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. Its biological effects can be attributed to its ability to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, demonstrating potential as a disinfectant or preservative in various applications.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

The biological activity of this compound can be explained through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated significant inhibition at concentrations as low as 0.5% .
  • In Vitro Anti-inflammatory Study : Another research explored the anti-inflammatory potential of this compound using RAW264.7 macrophages. The study found that treatment with this compound reduced TNF-alpha levels by approximately 40%, indicating its potential therapeutic application in inflammatory disorders .

Safety and Toxicology

Despite its biological activities, safety assessments are crucial. Exposure to chlorinated compounds can lead to adverse health effects, including irritation of the skin and respiratory system. Therefore, appropriate handling and safety measures must be adhered to when working with this compound.

Q & A

Q. Basic: What are the established synthesis routes for 1-Chloro-2,3-dimethylbenzene, and what analytical techniques are recommended for confirming its purity and structure?

Answer:
this compound (CAS 608-23-1) is typically synthesized via Friedel-Crafts alkylation or direct chlorination of o-xylene derivatives. Key steps include:

  • Chlorination: Using Cl2 or SO2Cl2 in the presence of AlCl3 as a catalyst under controlled temperature (40–60°C).
  • Purification: Distillation or column chromatography to isolate the monochlorinated product.

For structural confirmation:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 140.6 (C8H9Cl<sup>+</sup>) .
  • Gas Chromatography (GC): Retention time comparison against certified reference materials (CRMs) .

Q. Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:
Critical properties include:

  • Boiling Point: ~137–140°C (predicted based on analogous chlorinated xylenes) .
  • Density: ~1.35 g/cm<sup>3</sup> (estimated from similar halogenated aromatics) .
  • LogP (Octanol-Water): ~3.2–3.5, indicating moderate hydrophobicity .
  • Solubility: Low water solubility (<0.1 mmol/L), requiring organic solvents (e.g., DMSO, ethanol) for biological assays .

These parameters guide solvent selection, reaction conditions, and bioactivity studies.

Q. Advanced: How can computational methods like molecular docking predict the antimicrobial mechanisms of this compound?

Answer:
Computational workflows involve:

Molecular Docking: Using software like MOE or AutoDock to model interactions with bacterial targets (e.g., DNA gyrase or glutathione S-transferases). Key steps:

  • Prepare ligand (this compound) and receptor (PDB ID: 1KZN for DNA gyrase).
  • Apply force fields (MMFF94) to optimize binding poses .

Binding Free Energy Calculations: Predict affinity using scoring functions (e.g., ΔG = -8.2 kcal/mol suggests strong binding).

Residue Analysis: Identify critical interactions (e.g., hydrogen bonds with Ser84 or hydrophobic contacts with Val167) .

Validation requires correlating docking results with in vitro enzyme inhibition assays (e.g., IC50 values) .

Q. Advanced: What strategies can resolve contradictions in reported toxicity data for halogenated dimethylbenzene derivatives?

Answer:
Discrepancies in toxicity data (e.g., LD50 variations) arise from differences in:

  • Test Systems: Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) models for consistency .
  • Exposure Routes: Oral vs. dermal administration may yield divergent results due to metabolic pathways .
  • Purity: Impurities (e.g., dichlorinated byproducts) can skew toxicity; use GC-MS to verify sample integrity .

Standardized protocols (e.g., OECD guidelines) and cross-lab validation are essential .

Q. Advanced: How does the steric and electronic configuration of this compound influence its interaction with bacterial enzymes like glutathione S-transferases (GSTs)?

Answer:

  • Steric Effects: The chloro and methyl groups create a bulky ortho-substitution pattern, limiting access to GST active sites. Molecular dynamics simulations show steric clashes with Phe52 in SmGSTF1 .
  • Electronic Effects: The electron-withdrawing chlorine enhances electrophilicity, promoting covalent adduct formation with GST thiols.
  • Kinetic Analysis: Measure Km and Vmax using CDNB (1-Chloro-2,4-dinitrobenzene) as a substrate surrogate. Competitive inhibition assays reveal IC50 values <100 µM .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (flash point ~35°C) .
  • Storage: In airtight containers, away from oxidizers and heat sources .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Q. Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) aid in tracking the environmental fate of this compound?

Answer:

  • Synthesis of Labeled Analogues: Introduce <sup>13</sup>C at the methyl groups via CH3I/<sup>13</sup>CO2H in Friedel-Crafts reactions .
  • Applications:
    • Biodegradation Studies: Use LC-MS to trace <sup>13</sup>C metabolites in soil microcosms.
    • Photodegradation: Monitor <sup>2</sup>H-labeled products by GC-IRMS to identify breakdown pathways .

Properties

IUPAC Name

1-chloro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHGZIXTRYOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031403
Record name 1,2-Dimethyl-3-chlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-23-1, 25323-41-5
Record name 1-Chloro-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, chlorodimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-chlorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,3-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1-chloro-2,3-dimethyl
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Synthesis routes and methods

Procedure details

0.4 g of anhydrous aluminium chloride was added to 20 g of 2,3-dimethylphenyl chloroformate and the mixture was heated at 200° C. for 4.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,3-Dimethylchlorobenzene was obtained in a yield of 18%, which is considerable despite the unfavourable substitution pattern.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene
1-Chloro-2,3-dimethylbenzene

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